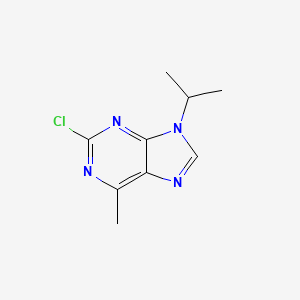![molecular formula C16H22BrNO2 B6167523 tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate CAS No. 1823819-54-0](/img/no-structure.png)
tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate, also known as TB-BrPMPC, is an organic compound belonging to the class of pyrrolidine carboxylates. It is a colorless solid with a molecular formula of C14H17BrN2O2 and a molecular weight of 320.21 g/mol. TB-BrPMPC is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. In organic synthesis, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of other organic compounds. In drug development, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is used as a starting material for the synthesis of pharmaceutical agents. In biochemistry, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used to study the structure and function of proteins, enzymes, and other macromolecules.
Mecanismo De Acción
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications. In biochemistry, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used to study the structure and function of proteins, enzymes, and other macromolecules. tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate acts as a molecular probe, binding to specific sites on proteins and other macromolecules and altering their structure and function.
Biochemical and Physiological Effects
tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used to study the structure and function of proteins, enzymes, and other macromolecules. The binding of tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate to these macromolecules results in changes in their structure and function, which can lead to changes in biochemical and physiological processes. For example, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used to study the effects of protein folding and protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. One of the major advantages of using tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate in lab experiments is its ability to bind to specific sites on proteins and other macromolecules and alter their structure and function. However, there are some limitations to using tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate in lab experiments. For example, it is not always possible to obtain a high yield of tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate from the synthesis reaction, and the compound is also susceptible to hydrolysis and oxidation.
Direcciones Futuras
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. There are many potential future directions for the use of tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate in scientific research. For example, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate could be used to study the effects of protein folding and protein-protein interactions, as well as to develop new pharmaceutical agents. In addition, tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate could be used to study the structure and function of enzymes and other macromolecules, and to develop new organic compounds.
Métodos De Síntesis
Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate can be synthesized by the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-bromophenylmethyl bromide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction is typically completed in two hours. The product is then isolated by filtration and purified by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-bromobenzyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl pyrrolidine-1-carboxylate", "4-bromobenzyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl pyrrolidine-1-carboxylate and base to a reaction flask", "Add 4-bromobenzyl bromide to the reaction flask and stir at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract with a suitable solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] } | |
Número CAS |
1823819-54-0 |
Nombre del producto |
tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate |
Fórmula molecular |
C16H22BrNO2 |
Peso molecular |
340.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



